molecular formula C20H26N6O2S B6542530 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine CAS No. 1060225-15-1

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine

Cat. No.: B6542530
CAS No.: 1060225-15-1
M. Wt: 414.5 g/mol
InChI Key: AVFQNCJSGWRHGG-UHFFFAOYSA-N
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Description

This compound is a triazolo-pyridazine derivative fused with a piperazine ring sulfonylated at the 4-position by a 2,4,5-trimethylbenzenesulfonyl group. The ethyl substituent at the 3-position of the triazolo ring may influence steric and electronic properties, while the 2,4,5-trimethylbenzenesulfonyl group likely enhances lipophilicity and target binding affinity compared to simpler sulfonamides.

Properties

IUPAC Name

3-ethyl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-5-18-21-22-19-6-7-20(23-26(18)19)24-8-10-25(11-9-24)29(27,28)17-13-15(3)14(2)12-16(17)4/h6-7,12-13H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQNCJSGWRHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several key enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. The compound’s ability to inhibit these enzymes suggests its potential use in treating diseases where these enzymes are dysregulated.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by upregulating pro-apoptotic genes such as p53 and Bax, while downregulating anti-apoptotic genes like Bcl-2. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and subsequent catalytic activity. This compound also acts as an allosteric modulator, altering the conformation of enzymes and proteins to enhance or inhibit their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in both in vitro and in vivo settings. Over time, this compound exhibits a gradual decrease in stability, with degradation products forming after prolonged exposure to physiological conditions. Despite this, it maintains its biological activity for a significant duration, allowing for extended experimental observations. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s impact on metabolic pathways highlights its potential for modulating metabolic diseases and conditions associated with enzyme dysregulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization within cells is influenced by its interactions with intracellular proteins and organelles, leading to its accumulation in specific regions. This targeted distribution enhances its efficacy and reduces off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It predominantly localizes to the cytoplasm and nucleus, where it interacts with various enzymes and regulatory proteins. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and activity, directing it to specific subcellular compartments. These modifications play a crucial role in modulating the compound’s biological effects and ensuring its precise targeting within the cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfonyl-piperazine and triazolo-heterocycle derivatives documented in the literature. Below is a comparative analysis based on substituent effects, synthesis routes, and inferred properties:

Compound Core Structure Key Substituents Synthetic Yield/Notes Reference
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,4,5-trimethylbenzenesulfonyl)piperazine Triazolo-pyridazine + sulfonylpiperazine 3-ethyl, 2,4,5-trimethylbenzenesulfonyl Not reported in evidence; inferred from analogous coupling reactions (e.g., stepwise sulfonylation)
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (9g) Pyridine + sulfonylpiperazine Trifluoromethylbenzoyl-piperazine, methanesulfonamide 24% yield via coupling of benzoic acid and piperazine derivative; purified with EtOAc/petroleum ether
2-[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one Benzothiazinone + sulfonylpiperazine Nitro, trifluoromethyl, variable R-sulfonyl Synthesized via piperazine displacement of methylthio groups in ethanol (25 mmol scale)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole + pyrazole 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) Stepwise synthesis via cyclocondensation; yields not explicitly stated

Key Observations

Sulfonyl-Piperazine Derivatives: The 2,4,5-trimethylbenzenesulfonyl group in the target compound differs from the trifluoromethylbenzoyl group in 9g and the nitro/trifluoromethylbenzothiazinone in . Synthesis of sulfonyl-piperazines typically involves nucleophilic displacement (e.g., replacing methylthio groups with piperazine ) or coupling reactions (e.g., acid-piperazine condensation ). The target compound’s synthesis may follow similar protocols, though specific conditions are unverified.

Triazolo Heterocycles :

  • The triazolo-pyridazine core distinguishes the target compound from triazolo-thiadiazoles or tetrazepines . Pyridazine-based systems often exhibit enhanced π-stacking interactions in biological targets compared to bulkier fused rings.
  • Substituent positioning (e.g., 3-ethyl vs. 6-R groups in ) influences electronic density and binding selectivity. Ethyl groups may provide moderate hydrophobicity without the steric hindrance of larger aryl substituents.

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